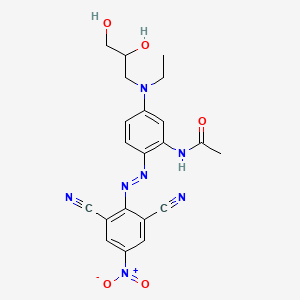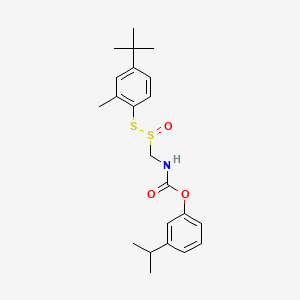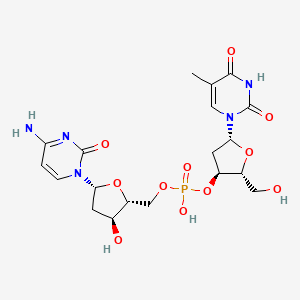
Thymidylyl-(3'-5')-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidylyl-(3’-5’)-deoxycytidine is a dinucleotide composed of thymidine and deoxycytidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxycytidine. This compound is significant in the study of nucleic acids and their analogs, playing a crucial role in understanding DNA structure, function, and replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-deoxycytidine typically involves the coupling of protected nucleosides. One common method includes the use of phosphoramidite chemistry, where the 5’-hydroxyl group of deoxycytidine is first protected, followed by the activation of the 3’-hydroxyl group of thymidine with a phosphoramidite reagent. The two nucleosides are then coupled under mild acidic conditions to form the phosphodiester bond .
Industrial Production Methods: Industrial production of thymidylyl-(3’-5’)-deoxycytidine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidylyl-(3’-5’)-deoxycytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: Thymidine and deoxycytidine.
Oxidation: Oxidized nucleosides such as 5-hydroxymethyluracil and 5-formyluracil.
Substitution: Thiophosphoramidate or phosphoramidate analogs of the dinucleotide.
Applications De Recherche Scientifique
Thymidylyl-(3’-5’)-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleic acids.
Biology: Plays a role in understanding DNA replication and repair mechanisms.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and DNA sequencing.
Mécanisme D'action
The mechanism of action of thymidylyl-(3’-5’)-deoxycytidine involves its incorporation into DNA strands during replication. The compound mimics natural nucleotides, allowing it to be recognized and processed by DNA polymerases. This incorporation can affect the stability and function of the DNA, influencing processes such as transcription and repair .
Comparaison Avec Des Composés Similaires
Thymidylyl-(3’-5’)-thymidine: Another dinucleotide with similar properties but composed of two thymidine molecules.
Deoxycytidylyl-(3’-5’)-deoxycytidine: Composed of two deoxycytidine molecules, used in similar studies of nucleic acid behavior.
Uniqueness: Thymidylyl-(3’-5’)-deoxycytidine is unique due to its mixed composition of thymidine and deoxycytidine, providing a distinct model for studying the interactions between different nucleobases in DNA. This compound’s ability to mimic natural DNA sequences makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
5178-19-8 |
|---|---|
Formule moléculaire |
C19H26N5O11P |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1 |
Clé InChI |
JOORWUINAFDIEP-SWTKMSQOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


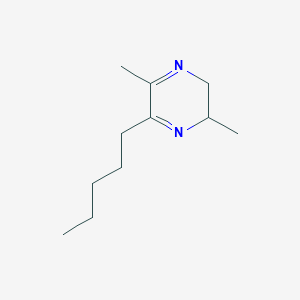

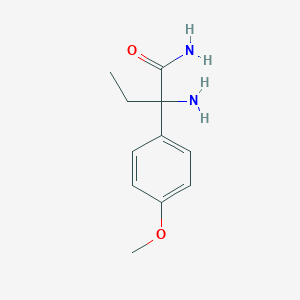
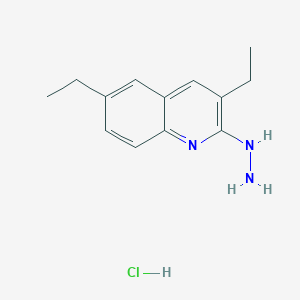
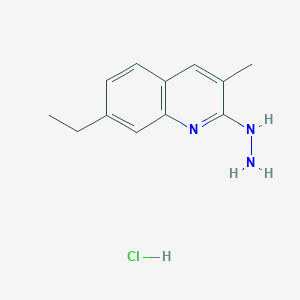
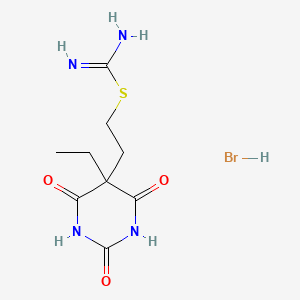

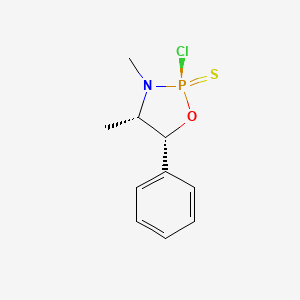
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
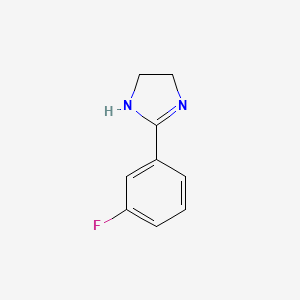
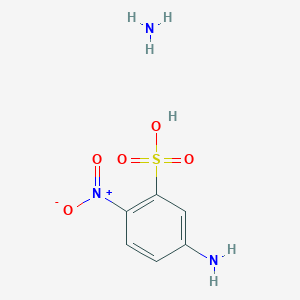
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
